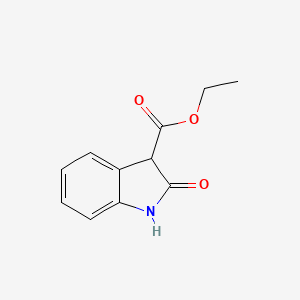
ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate: is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method for synthesizing indole derivatives, including ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate, is the Fischer indole synthesis.
Pictet-Spengler Reaction: Another method involves the Pictet-Spengler reaction, where tryptamine or its derivatives react with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-3 position.
Major Products:
Oxidation: Formation of ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.
Reduction: Formation of ethyl 2-hydroxy-2,3-dihydro-1H-indole-3-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the biochemical pathways involving indole derivatives. It is also used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists .
Medicine: this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound has a similar indole core structure but differs in the presence of a hydroxyl group at the C-5 position.
Ethyl indole-2-carboxylate: This compound lacks the oxo group at the C-2 position but retains the ethyl ester functionality.
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: This compound has a pyrazole ring instead of an indole ring but shares the ethyl ester and oxo functionalities.
Uniqueness: Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring. The presence of both the oxo and ethyl ester groups enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals .
Properties
CAS No. |
14750-16-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-7-5-3-4-6-8(7)12-10(9)13/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
IROROIJHDOSJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















